molecular formula C20H13N3O2S B2935523 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile CAS No. 1326897-58-8

3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile

Cat. No.: B2935523
CAS No.: 1326897-58-8
M. Wt: 359.4
InChI Key: IRIYOGZJGRSRJX-UHFFFAOYSA-N
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Description

“3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a related class of compounds, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Synthesis and Heterocyclic Chemistry : Thieno[3,2-d]pyrimidines, including derivatives like 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile, are important in the field of organic synthesis. Research by Elmuradov et al. (2011) on 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones showcases the synthesis of these compounds through reactions with benzaldehyde and its derivatives. This work highlights the versatility of thienopyrimidines in constructing complex heterocyclic systems, essential for developing new materials and bioactive molecules (Elmuradov et al., 2011).

Advanced Materials and Molecular Engineering

Polyimide Synthesis : The synthesis of novel polyimides incorporating pyridine and thienopyrimidine units has been explored by researchers like Wang et al. (2006). These polymers, derived from pyridine-bridged aromatic dianhydride monomers, exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials in electronics and aerospace industries (Wang et al., 2006).

Organic Light-Emitting Diodes (OLEDs) : The development of materials for OLEDs has also benefited from thienopyrimidine derivatives. Kim et al. (2021) synthesized materials like 3-(4-(9H-carbazol-9-yl)benzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-5-(triphenylsilyl)benzonitrile, enhancing the charge transfer character for blue phosphorescent devices. This research contributes to improving the efficiency and lifespan of OLEDs, vital for display and lighting technologies (Kim et al., 2021).

Biological and Medicinal Chemistry

Antimicrobial and Anti-inflammatory Agents : Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as bioactive compounds. Tolba et al. (2018) synthesized a new series of these compounds, demonstrating significant antimicrobial and anti-inflammatory activities. Such research opens pathways for developing new therapeutic agents, addressing the growing concern of antibiotic resistance and the need for effective anti-inflammatory drugs (Tolba et al., 2018).

Properties

IUPAC Name

3-[(2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-12-14-5-4-6-15(11-14)13-22-17-9-10-26-18(17)19(24)23(20(22)25)16-7-2-1-3-8-16/h1-11,17-18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLYZZDUGNPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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